molecular formula C10H20O B138013 2-(3-Propan-2-ylcyclopentyl)ethanol CAS No. 131172-17-3

2-(3-Propan-2-ylcyclopentyl)ethanol

Cat. No. B138013
M. Wt: 156.26 g/mol
InChI Key: UDLXKMJRNXAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Propan-2-ylcyclopentyl)ethanol is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is also known as PCP-OH or 3-MeO-PCP, and it belongs to the class of dissociative anesthetics. In

Mechanism Of Action

2-(3-Propan-2-ylcyclopentyl)ethanol acts as an NMDA receptor antagonist by binding to the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the receptor, which can have a profound effect on the brain and nervous system. The exact mechanism of action of this compound is still not fully understood and requires further research.

Biochemical And Physiological Effects

2-(3-Propan-2-ylcyclopentyl)ethanol has been shown to have several biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, which means it can alter the perception of reality. It can also cause hallucinations, delusions, and psychosis-like symptoms. These effects are thought to be due to its action on the NMDA receptor.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(3-Propan-2-ylcyclopentyl)ethanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, its potent psychoactive effects can also be a limitation, as it can make it difficult to separate the effects of the compound from its psychoactive effects.

Future Directions

There are several future directions for research on 2-(3-Propan-2-ylcyclopentyl)ethanol. One area of research is to investigate its potential therapeutic uses in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail to better understand its effects on the brain and nervous system. Finally, further research is needed to develop safer and more effective NMDA receptor antagonists that can be used in clinical settings.
Conclusion
In conclusion, 2-(3-Propan-2-ylcyclopentyl)ethanol is a potent NMDA receptor antagonist that has gained significant attention for its potential use in scientific research. Its potent psychoactive effects make it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, further research is needed to better understand its mechanism of action and to develop safer and more effective NMDA receptor antagonists.

Synthesis Methods

2-(3-Propan-2-ylcyclopentyl)ethanol can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form 1-(3-methoxyphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with 2-bromo-2-methylpropane and sodium ethoxide to form 2-(3-Propan-2-ylcyclopentyl)ethanol.

Scientific Research Applications

2-(3-Propan-2-ylcyclopentyl)ethanol has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it can block the activity of this receptor. This receptor is involved in learning and memory, and its dysfunction has been linked to several neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

CAS RN

131172-17-3

Product Name

2-(3-Propan-2-ylcyclopentyl)ethanol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(3-propan-2-ylcyclopentyl)ethanol

InChI

InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3

InChI Key

UDLXKMJRNXAHTN-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C1)CCO

Canonical SMILES

CC(C)C1CCC(C1)CCO

synonyms

Cyclopentaneethanol, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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